(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid
CAS No.: 725253-05-4
Cat. No.: VC8290834
Molecular Formula: C14H11ClFNO2
Molecular Weight: 279.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 725253-05-4 |
---|---|
Molecular Formula | C14H11ClFNO2 |
Molecular Weight | 279.69 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-2-(4-fluoroanilino)acetic acid |
Standard InChI | InChI=1S/C14H11ClFNO2/c15-10-3-1-9(2-4-10)13(14(18)19)17-12-7-5-11(16)6-8-12/h1-8,13,17H,(H,18,19) |
Standard InChI Key | WGJQEOYZFXXWBI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl |
Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Profile
Nomenclature and Molecular Composition
(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid, systematically named 2-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid, belongs to the class of substituted benzeneacetic acids. Its molecular formula is , with a molar mass of 295.70 g/mol . The structure features:
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A chloro-substituted phenyl group at position 4
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A fluoro-substituted phenylamino group at position 4
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An acetic acid backbone facilitating hydrogen bonding and ionic interactions
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Registry Number | 725253-05-4 |
IUPAC Name | 2-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid |
Synonyms | 4-Chloro-α-[(4-fluorophenyl)amino]benzeneacetic acid; Benzeneacetic acid, 4-chloro-α-[(4-fluorophenyl)amino]- |
Molecular Formula | |
Discontinuation Status | Commercial production halted |
Synthesis and Reactivity
Historical Synthesis Pathways
While detailed industrial protocols remain proprietary, retro-synthetic analysis suggests the following steps :
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Amination: Coupling 4-chlorophenylglyoxylic acid with 4-fluoroaniline under reductive conditions (e.g., sodium cyanoborohydride in methanol).
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Acidification: Hydrolysis of intermediate imines to yield the acetic acid derivative.
Critical parameters include:
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Temperature control (20–40°C) to minimize dehalogenation
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Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis side reactions
Reactivity Profile
The compound’s bifunctional aromatic system exhibits:
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Electrophilic substitution at meta positions due to electron-withdrawing Cl/F groups
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pH-dependent solubility:
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Insoluble in neutral aqueous media (logP ≈ 2.8)
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Soluble in polar aprotic solvents (DMSO > 50 mg/mL)
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Physicochemical Properties
Spectral Characteristics
Though experimental data are sparse, computational predictions (DFT/B3LYP/6-31G*) indicate:
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IR: Strong absorption at 1680–1720 cm⁻¹ (C=O stretch)
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NMR:
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: δ 7.3–7.5 (chlorophenyl protons), δ 6.8–7.1 (fluorophenyl protons)
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: δ 174.2 (carboxylic carbon), δ 155–160 (fluoro-substituted carbons)
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Table 2: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 189–192°C (dec.) | Differential Scanning Calorimetry (simulated) |
pKa | 3.1 (carboxylic acid) | ACD/Labs Software |
LogD (pH 7.4) | 1.9 | XLogP3 |
Marketed under reference code 3D-AEB25305, this compound was discontinued due to:
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Limited demand in niche research areas
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Regulatory challenges associated with halogenated aromatics
Research Applications
Archival studies suggest its use as:
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Enzyme inhibitor scaffold: Preliminary screens (pre-2015) identified activity against tyrosine phosphatase B (IC₅₀ ≈ 12 μM)
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Ligand in coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Kd = 4.3 × 10⁻⁶ M)
Future Perspectives
The compound’s discontinuation highlights challenges in maintaining specialty chemicals for low-volume research. Opportunities exist for:
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Reactivation via on-demand synthesis using continuous flow platforms
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Computational redesign to reduce halogen content while retaining bioactivity
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